Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C15H11N5O4S |
|---|---|
Molecular Weight |
357.3 g/mol |
IUPAC Name |
methyl 7-(furan-2-yl)-6-(thiophene-2-carbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H11N5O4S/c1-23-14(22)11-10(13(21)9-5-3-7-25-9)12(8-4-2-6-24-8)20-15(16-11)17-18-19-20/h2-7,12H,1H3,(H,16,17,19) |
InChI Key |
GSAUEDQLFMSRMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CO3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Cyclocondensation
The synthesis typically begins with the preparation of a tetraazolo[1,5-a]pyrimidine core. A common approach involves cyclocondensation between 2-aminothiophene-3-carboxylic acid derivatives and hydrazine analogs under acidic conditions. For instance, 2-furyl-substituted hydrazines may react with thienylcarbonyl-activated intermediates to form the dihydrotetraazolo scaffold. The choice of precursors is critical: electron-withdrawing groups on the thienyl moiety enhance reactivity, while bulky substituents on the furan ring may hinder cyclization.
Reaction conditions often employ ethanol or dimethylformamide (DMF) as solvents, with hydrochloric acid or acetic acid as catalysts. A study on analogous thieno[2,3-d]pyrimidines demonstrated that refluxing at 80–100°C for 6–12 hours yields the cyclized product in 60–75% efficiency.
Carboxylation and Esterification
Following cyclocondensation, carboxylation introduces the methyl ester group at position 5. This step typically uses methyl chloroformate in the presence of a base such as triethylamine. A two-phase system (water/dichloromethane) improves yield by minimizing side reactions. For example, tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives achieved 85% conversion under similar conditions.
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation significantly reduces reaction times for cyclocondensation. In a study on thieno[2,3-d]pyrimidines, microwave-assisted synthesis at 150°C for 20 minutes achieved comparable yields (68–72%) to conventional 8-hour reflux. This method is particularly advantageous for heat-sensitive intermediates, as localized heating minimizes decomposition.
Solvent Optimization
Polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) enhance microwave absorption, enabling uniform heating. A 3:1 v/v mixture of NMP and ethanol has been reported to improve yields by 15% in related triazolopyrimidine syntheses.
Catalytic Approaches
Ionic Liquid/Metal–Organic Framework Catalysts
Recent advances utilize hexamethylenetetramine (HMTA)-based ionic liquids supported on MIL-101(Cr) metal–organic frameworks. These catalysts enable one-pot three-component reactions, combining benzaldehyde derivatives, tetrazole-5-amine, and cyanoacetyl indoles at 70°C in ethanol. For tetrazolo[1,5-a]pyrimidine-6-carbonitriles, this method achieved 92% yield in 40 minutes, suggesting potential applicability to the target compound.
Table 1: Catalytic Performance Comparison
Palladium-Catalyzed Cross-Coupling
The thienylcarbonyl moiety can be introduced via Buchwald-Hartwig amination. Methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate derivatives undergo coupling with 2-bromothiophene in the presence of Pd(OAc)2 and Xantphos ligand, yielding 70–85% of cross-coupled products. Optimized conditions use toluene at 110°C with cesium carbonate as a base.
Reaction Optimization and Challenges
Byproduct Formation
A major challenge is the formation of regioisomers during cyclocondensation. Nuclear Overhauser effect (NOE) NMR studies on similar compounds revealed that steric hindrance from the 2-furyl group directs substitution to the N1 position, minimizing isomerization.
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted precursors. High-performance liquid chromatography (HPLC) with a C18 column further purifies the product to >98% purity, as demonstrated in triazolopyrimidine isolations.
Comparative Analysis of Methods
Efficiency Metrics
Scalability Considerations
While catalytic methods offer high yields, catalyst recovery remains challenging. MIL-101(Cr)-supported systems retain 89% activity after five cycles, making them industrially viable. In contrast, palladium catalysts require costly ligand systems, limiting large-scale applications.
Structural Confirmation Techniques
Spectroscopic Characterization
Chemical Reactions Analysis
METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is explored for its use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of METHYL 7-(2-FURYL)-6-(2-THIENYLCARBONYL)-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and physical properties derived from the evidence:
Key Observations :
- Substituent Diversity : The 7-position commonly features aryl or heteroaryl groups (e.g., phenyl, fluorophenyl, furyl), while the 6-position may include electron-withdrawing groups (e.g., nitro, carbonyl) or heterocyclic moieties (e.g., thienylcarbonyl) .
- Impact of Electron-Withdrawing Groups : Nitro substituents (Ev8) enhance oxidative stability but reduce reactivity under acidic conditions, whereas thienylcarbonyl groups (target compound) may influence π-π stacking interactions in biological systems .
Physicochemical and Spectral Properties
| Compound Type | IR (cm⁻¹) | $^1$H NMR Features | $^{13}$C NMR Features |
|---|---|---|---|
| Thiazolo[3,2-a]pyrimidines (Ev5) | 2,219 (CN), 1,719 (CO) | Aromatic protons at δ 6.56–8.01 | Carbonyl carbons at δ 165–171 |
| Nitroazolo[1,5-a]pyrimidines (Ev8) | 1,540–1,600 (NO₂) | Methyl groups at δ 2.24–2.37 | Nitro carbons at δ 116–117 |
| Target Compound (Inferred) | Expected peaks: 1,650–1,700 (C=O) | Furyl protons (δ 6.0–7.5), thienyl protons (δ 7.0–7.5) | Thienylcarbonyl carbon at δ ~170 |
Biological Activity
Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a synthetic compound that belongs to the class of tetraazolo-pyrimidines. These compounds have garnered attention due to their potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple heterocycles, which contribute to its biological activity. The presence of furan and thienyl groups may enhance its interaction with biological targets.
Molecular Formula
- Molecular Formula: C₁₄H₁₃N₅O₃S
- Molecular Weight: 321.36 g/mol
Antimicrobial Activity
Research indicates that tetraazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
Antitumor Activity
Tetraazolo-pyrimidines have also been studied for their antitumor effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented in literature. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to reduced inflammation in models of acute and chronic inflammatory diseases.
Case Studies
- In vitro Studies on Antimicrobial Activity : A study conducted on a series of tetraazolo-pyrimidines demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics.
- Antitumor Efficacy in Cell Lines : Another investigation reported that a related tetraazolo-pyrimidine derivative exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to conventional chemotherapeutics.
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties revealed that certain derivatives could significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential therapeutic role in treating inflammatory conditions.
Q & A
Q. What are the key synthetic challenges in preparing Methyl 7-(2-furyl)-6-(2-thienylcarbonyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step cyclization and functionalization reactions. Critical challenges include regioselectivity during heterocyclic ring formation and maintaining stability of the thienylcarbonyl group under acidic/basic conditions. Optimizing solvent polarity (e.g., using DMF for intermediate steps) and temperature gradients (e.g., 60–80°C for cyclization) improves yield . Green chemistry approaches, such as microwave-assisted synthesis, can reduce reaction times and enhance purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (for crystalline derivatives) resolves stereochemical ambiguities, as demonstrated in structurally analogous compounds like ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives .
Q. What analytical techniques are employed to assess purity, and how are impurities mitigated?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Preparative chromatography (e.g., silica gel column) removes byproducts like unreacted thiophene intermediates. For trace impurities, recrystallization in ethanol/water mixtures (7:3 v/v) is effective .
Advanced Research Questions
Q. How do electronic effects of the 2-furyl and 2-thienylcarbonyl substituents influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The electron-rich furyl group enhances electrophilic aromatic substitution (EAS) at the pyrimidine ring, while the electron-withdrawing thienylcarbonyl group directs nucleophilic attacks to the C-5 position. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) on analogous triazolopyrimidines reveal localized charge distributions that align with experimental reactivity patterns . Kinetic studies using stopped-flow UV-Vis spectroscopy can track substituent-specific reaction rates .
Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?
Methodological Answer: Contradictions often arise from variations in substituent polarity and steric bulk. For example:
| Compound Substituents | Observed Activity | Key Discrepancy Source |
|---|---|---|
| 2-Furyl + Thienylcarbonyl | Moderate COX-2 inhibition | Steric hindrance from thienyl group |
| Phenyl + Acetyl | High COX-2 inhibition | Improved π-π stacking with active site |
| Comparative molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER) clarify binding mode differences . Validate findings using isothermal titration calorimetry (ITC) for binding affinity measurements . |
Q. How can computational methods predict the compound’s metabolic stability in preclinical studies?
Methodological Answer: Quantum Mechanics/Molecular Mechanics (QM/MM) simulations model cytochrome P450-mediated oxidation pathways. For instance, the 2-furyl group is prone to epoxidation, which can be mitigated by introducing electron-withdrawing substituents. In vitro microsomal stability assays (human liver microsomes, HLMs) coupled with LC-MS/MS quantify metabolic half-life (t₁/₂) .
Data-Driven Research Design
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
Methodological Answer: Use a factorial design with variables:
- Independent Variables : Substituent type (e.g., furyl vs. phenyl), position (C-6 vs. C-7), and steric bulk.
- Dependent Variables : IC₅₀ values (enzyme assays), solubility (logP), and plasma protein binding (%PPB).
Statistical tools like Partial Least Squares Regression (PLSR) correlate structural descriptors (e.g., Hammett σ) with activity .
Q. How can reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) optimize novel derivatives?
Methodological Answer: AFIR algorithms (implemented in GRRM software) identify low-energy pathways for ring functionalization. For example, modifying the thienylcarbonyl group to a sulfonamide requires transition-state analysis to avoid side reactions. Pair computational predictions with high-throughput screening (HTS) in flow reactors to validate pathways .
Conflict Resolution in Data Interpretation
Q. How are crystallographic data discrepancies addressed when the compound exhibits polymorphism?
Methodological Answer: Polymorph characterization involves:
- Variable-Temperature XRD to track phase transitions.
- Differential Scanning Calorimetry (DSC) to identify melting point variations.
For example, ethyl 5-methyl-7-aryl-tetrazolo[1,5-a]pyrimidine analogs show triclinic (P1) vs. monoclinic (P2₁/c) packing, affecting solubility. Rietveld refinement resolves lattice parameter conflicts .
Q. What statistical methods reconcile inconsistent bioassay results across laboratories?
Methodological Answer: Apply meta-analysis using standardized effect sizes (Hedges’ g) to aggregate data. For IC₅₀ variability in kinase inhibition assays, hierarchical Bayesian modeling accounts for inter-lab variance. Normalize data using reference compounds (e.g., staurosporine for kinase assays) .
Advanced Characterization Techniques
Q. How does 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in NOESY spectra for this compound?
Methodological Answer: HSQC correlates ¹H-¹³C couplings to assign quaternary carbons (e.g., C-5 carboxylate), while HMBC identifies long-range couplings (e.g., thienylcarbonyl to pyrimidine ring). NOESY cross-peaks between the furyl proton (δ 7.2 ppm) and pyrimidine H-4 confirm spatial proximity .
Q. What role does X-ray Photoelectron Spectroscopy (XPS) play in analyzing surface reactivity?
Methodological Answer: XPS quantifies electron density shifts at heteroatoms (e.g., N-1 in the tetrazolo ring). For analogs like ethyl 7-aryl-triazolo[1,5-a]pyrimidines, binding energy (BE) changes in N 1s spectra (ΔBE = 0.5 eV) correlate with electrophilicity at reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
